ethyl 4-cyano-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-cyano-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyano-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate pyrrole derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyano group is introduced at the 4-position of the pyrrole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce amines. Substitution reactions can result in various functionalized pyrrole derivatives .
Scientific Research Applications
Ethyl 4-cyano-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 4-cyano-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-1H-pyrrole-2-carboxylate: Similar structure but with the cyano group at the 2-position.
Ethyl 4-amino-1H-pyrrole-3-carboxylate: Contains an amino group instead of a cyano group.
Methyl 4-cyano-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group at the 4-position and ethyl ester functionality make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
ethyl 4-cyano-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGFNWYTUGVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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